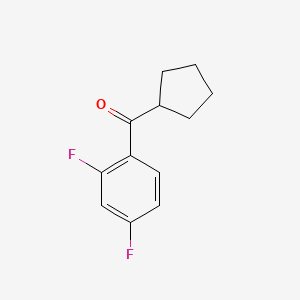

Cyclopentyl 2,4-difluorophenyl ketone

Description

Significance of Fluorinated Ketones in Contemporary Organic Chemistry Research

Fluorinated ketones are a class of compounds that have garnered substantial attention in organic chemistry, primarily due to the unique properties imparted by the fluorine atom. As the most electronegative element, fluorine can significantly alter the physicochemical properties of a molecule, including its reactivity, lipophilicity, and metabolic stability. sapub.orgbeilstein-journals.org

The introduction of fluorine into a ketone structure can have profound effects. For instance, α-halogenated ketones are highly reactive electrophiles used in both nucleophilic addition and SN2 nucleophilic displacement reactions. beilstein-journals.orgnih.gov The presence of fluorine can influence the conformational preferences of the molecule, which in turn may affect its reactivity. nih.gov Studies have shown that α-fluoro ketones are slightly less reactive than their chloro and bromo counterparts in borohydride (B1222165) reductions, a finding attributed to the higher energy barrier for the fluoro ketone to adopt a reactive conformation. beilstein-journals.org

Fluorination of ketones is a critical strategy in the development of pharmaceuticals and agrochemicals, as it can enhance bioactivity. sapub.orgscispace.com The synthesis of α-fluoroketones is an important area of research, with various methods developed for their preparation, including oxyfluorination of olefins and decarboxylative fluorination of β-keto carboxylic acids. organic-chemistry.org Reagents like Selectfluor® are commonly used for electrophilic fluorination of ketone substrates. sapub.orgscispace.com

Table 1: Synthetic Methods for α-Fluoroketones

| Method | Reagent(s) | Substrate | Reference |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | Cyclic Ketones | sapub.orgscispace.com |

| Oxyfluorination | Metal-free catalytic system | Olefins | organic-chemistry.org |

| Decarboxylative Fluorination | Electrophilic fluorinating reagent | Tertiary β-keto carboxylic acids | organic-chemistry.org |

Contextualizing Cyclopentyl Ketone Frameworks in Chemical Synthesis

The cyclopentyl ketone moiety is a valuable structural unit in organic synthesis. These frameworks serve as versatile intermediates for constructing more complex molecules. For example, cyclopentyl phenyl ketone is utilized as an intermediate in medicinal chemistry and in the synthesis of biostimulants. guidechem.com The carbonyl group within the structure is a key site for chemical transformations, allowing for conversion to double bonds via the Wittig reaction or to hydroxyl groups through reduction. guidechem.com

Cyclopentenones, which are α,β-unsaturated derivatives of cyclopentanone (B42830), are particularly powerful building blocks in the total synthesis of bioactive molecules and natural products. acs.orgacs.org The enone structural motif allows for a wide range of chemical modifications. acs.org

Furthermore, substituted cyclopentyl ketones are known precursors in the synthesis of important pharmaceutical compounds. A notable example is 2-chlorophenyl cyclopentyl ketone, which is a key starting material for the illicit synthesis of ketamine, a psychoactive substance. nih.govnih.gov The synthesis of such precursors is a subject of interest in both legitimate chemical research and forensic science. nih.gov Synthetic routes to cyclopentyl ketones often involve Grignard reactions, for instance, the reaction of a cyclopentyl Grignard reagent with a nitrile. google.comvulcanchem.com

Table 2: Applications of Cyclopentyl Ketone Derivatives

| Compound | Application/Significance | Reference |

|---|---|---|

| Cyclopentyl Phenyl Ketone | Intermediate in medicinal chemistry, synthesis of biostimulants | guidechem.com |

| 2-Chlorophenyl Cyclopentyl Ketone | Precursor for the synthesis of ketamine | nih.govnih.gov |

Overview of Current Research Trajectories and Future Directions for Cyclopentyl 2,4-difluorophenyl Ketone

While direct research on this compound is not extensively documented, its structure suggests several potential avenues for future investigation. The combination of a difluorophenyl group and a cyclopentyl ketone framework positions it as a compound of interest for medicinal and materials chemistry.

Future research could focus on the following areas:

Novel Synthesis Methods: Developing efficient and stereoselective synthetic routes to this compound and its derivatives would be a primary focus. This could involve adapting existing methods, such as the Grignard reaction with a difluorinated benzonitrile (B105546) precursor. google.comvulcanchem.com

Pharmaceutical Applications: Given that fluorination often enhances biological activity, this compound could be explored as a scaffold for new therapeutic agents. Research into its potential as an inhibitor for specific enzymes or as a precursor for more complex drug candidates, drawing parallels to other fluorinated pharmaceuticals, would be a logical step. numberanalytics.com The exploration of fluorinated compounds for infectious diseases, oncology, and neurological disorders is an active area of research. numberanalytics.com

Materials Science: Fluorinated organic molecules can possess unique electronic and physical properties. Investigating the potential of this compound in the development of new organic materials, such as liquid crystals or polymers, could be a promising research direction.

Reactivity and Mechanistic Studies: A detailed study of the compound's reactivity, particularly focusing on the interplay between the electron-withdrawing difluorophenyl ring and the cyclopentyl ketone moiety, would provide valuable fundamental insights for organic chemists. Comparing its reactivity to non-fluorinated or monochlorinated analogs could further elucidate the role of the fluorine substituents. beilstein-journals.orgnih.gov

The evolution of fluorination techniques and the continued search for novel therapeutic agents suggest that compounds like this compound will likely be the subject of future academic and industrial research. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRYHNRZZYGTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642581 | |

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-93-0 | |

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentyl(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclopentyl 2,4 Difluorophenyl Ketone and Analogs

Classical and Contemporary Approaches to Ketone Formation

The synthesis of aryl ketones, including Cyclopentyl 2,4-difluorophenyl ketone, is a fundamental transformation in organic chemistry. Methodologies range from traditional electrophilic aromatic substitutions to modern cross-coupling reactions, each offering distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Acylation Reactions

Acylation reactions represent a primary and direct approach to the formation of aryl ketones. These methods involve the introduction of an acyl group (in this case, the cyclopentanecarbonyl group) onto an aromatic substrate (1,3-difluorobenzene).

The Friedel-Crafts acylation is a quintessential method for synthesizing aromatic ketones. libretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acyl halide or anhydride (B1165640) reacts with an aromatic compound in the presence of a strong Lewis acid catalyst. libretexts.orgchemguide.co.uk For the synthesis of this compound, this protocol would involve the reaction of 1,3-difluorobenzene (B1663923) with cyclopentanecarbonyl chloride.

The mechanism is initiated by the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and the Lewis acid catalyst, typically aluminum chloride (AlCl₃). libretexts.org This acylium ion is then attacked by the electron-rich π-system of the 1,3-difluorobenzene ring. The fluorine atoms are deactivating, making the ring less reactive than benzene, but they are ortho-, para-directing. Therefore, the acylation is expected to occur at the C4 position, para to one fluorine and ortho to the other, to yield the desired product. A final deprotonation step restores the aromaticity of the ring.

Table 1: Representative Friedel-Crafts Acylation Protocol

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Conditions |

|---|

In response to the environmental drawbacks of traditional Friedel-Crafts acylations, which often require stoichiometric amounts of corrosive catalysts, direct acylation methods have been developed. chemistryjournals.netresearchgate.net These approaches utilize carboxylic acids directly as the acylating agents, avoiding the need to prepare the corresponding acyl chlorides. univie.ac.at

The synthesis of this compound via this method would involve the direct reaction of 1,3-difluorobenzene with cyclopentanecarboxylic acid. This transformation requires specific catalytic systems, such as polyphosphoric acid (PPA) or strong Brønsted acids like trifluoromethanesulfonic acid, to activate the carboxylic acid for the electrophilic attack on the aromatic ring. These methods are often considered "greener" as they reduce the generation of acidic waste streams like HCl. researchgate.net

Organometallic Reagent-Based Syntheses

Organometallic reagents provide a powerful alternative to electrophilic substitution for the formation of ketones. These methods involve the reaction of a nucleophilic organometallic species with an electrophilic acyl source.

Grignard reagents (R-Mg-X) are highly versatile organomagnesium compounds that act as potent carbon nucleophiles. sigmaaldrich.com Their application in ketone synthesis offers a reliable route that is complementary to Friedel-Crafts acylation. libretexts.org There are two primary Grignard-based strategies to synthesize this compound.

Strategy 1: This approach involves the reaction of a 2,4-difluorophenyl Grignard reagent with an electrophilic cyclopentyl source. The Grignard reagent, 2,4-difluorophenylmagnesium bromide, can be prepared by reacting 1-bromo-2,4-difluorobenzene (B57218) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com This nucleophilic reagent is then reacted with cyclopentanecarbonyl chloride. The reaction proceeds through a nucleophilic acyl substitution mechanism to form the target ketone.

Strategy 2: The alternative strategy involves reacting a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide or chloride, with an electrophilic 2,4-difluorophenyl source. mnstate.edu Suitable electrophiles include 2,4-difluorobenzoyl chloride or 2,4-difluorobenzonitrile (B34149). The reaction with a nitrile provides an imine intermediate, which is subsequently hydrolyzed with aqueous acid to yield the ketone.

Table 2: Potential Grignard Reagent Pathways

| Strategy | Grignard Reagent | Electrophilic Substrate | Intermediate | Final Product |

|---|---|---|---|---|

| 1 | 2,4-Difluorophenylmagnesium bromide | Cyclopentanecarbonyl chloride | Tetrahedral alkoxide | This compound |

| 2 | Cyclopentylmagnesium bromide | 2,4-Difluorobenzoyl chloride | Tetrahedral alkoxide | This compound |

Organolithium reagents (R-Li) are even more reactive and basic than their Grignard counterparts. Due to their high reactivity, they are powerful nucleophiles for C-C bond formation. A plausible route to this compound using this class of reagents involves the generation of 2,4-difluorophenyllithium. This is typically achieved through a lithium-halogen exchange reaction, for instance, by treating 1-bromo-2,4-difluorobenzene with a commercially available alkyllithium reagent like n-butyllithium at low temperatures (e.g., -78°C).

The resulting 2,4-difluorophenyllithium can then be reacted with a suitable electrophile. While reaction with an acyl chloride like cyclopentanecarbonyl chloride is possible, the high reactivity of organolithium reagents can lead to over-addition to the ketone product, forming a tertiary alcohol. A more controlled synthesis often employs a less reactive electrophile, such as a Weinreb amide (e.g., N-methoxy-N-methylcyclopentanecarboxamide). The organolithium reagent adds to the Weinreb amide to form a stable chelated tetrahedral intermediate. This intermediate does not collapse until acidic workup, which prevents the second addition and cleanly affords the desired ketone.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis stands as a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of carbon-carbon bonds. Palladium and nickel complexes, in particular, have been extensively utilized for the synthesis of ketones, including those with aryl and cycloalkyl moieties.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C bonds in the synthesis of complex organic molecules. scispace.comnih.gov Several named reactions under this category, such as the Stille, Suzuki, and Negishi couplings, can be adapted for the synthesis of aryl ketones. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. scispace.com

A plausible and efficient route to this compound involves the coupling of an activated acyl electrophile, such as 2,4-difluorobenzoyl chloride, with a cyclopentyl organometallic species. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Stille Coupling: This reaction utilizes an organotin reagent as the nucleophilic partner. For the synthesis of the target ketone, cyclopentyltributyltin could be coupled with 2,4-difluorobenzoyl chloride in the presence of a palladium catalyst. The Stille reaction is known for its tolerance of a wide array of functional groups. rsc.orgucalgary.ca Although highly effective, a significant drawback of this method is the toxicity of the organotin compounds. ucalgary.caacs.org

Suzuki-Miyaura Coupling: A widely used alternative, the Suzuki-Miyaura coupling employs organoboron compounds, such as boronic acids or their esters, which are generally less toxic and more stable than organostannanes. organic-chemistry.orgacs.org The reaction of cyclopentylboronic acid with 2,4-difluorobenzoyl chloride under palladium catalysis would provide a direct route to the desired ketone. rsc.org This method is known for its operational simplicity and compatibility with aqueous conditions. scispace.com

Negishi Coupling: This powerful C-C bond-forming reaction involves the use of organozinc reagents. The coupling of a cyclopentylzinc halide with 2,4-difluorobenzoyl chloride in the presence of a palladium catalyst offers another viable synthetic pathway. nih.govpearson.com The PEPPSI-IPr catalyst has been shown to be effective in the carbonylative cross-coupling of sterically hindered aryl iodides, which can be extended to the synthesis of various aryl ketones. rsc.org

Below is a representative table illustrating typical conditions for palladium-catalyzed acylation reactions leading to ketone synthesis.

| Coupling Reaction | Acyl Halide Electrophile | Organometallic Nucleophile | Palladium Catalyst | Ligand | Base | Solvent |

| Stille | 2,4-Difluorobenzoyl chloride | Cyclopentyltributyltin | Pd(PPh₃)₄ | PPh₃ | - | Toluene |

| Suzuki-Miyaura | 2,4-Difluorobenzoyl chloride | Cyclopentylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O |

| Negishi | 2,4-Difluorobenzoyl chloride | Cyclopentylzinc chloride | PdCl₂(dppf) | dppf | - | THF |

This table presents plausible reaction conditions based on established palladium-catalyzed cross-coupling methodologies for ketone synthesis. Specific conditions for the synthesis of this compound may require further optimization.

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can facilitate the synthesis of aryl ketones through various strategies, including the coupling of organometallic reagents with acyl halides, the addition of organometallics to nitriles, and the reductive coupling of alkyl halides with aryl carboxylic acids.

One prominent method involves the Negishi-type coupling of an organozinc reagent with an acid chloride, catalyzed by a nickel complex. For the synthesis of this compound, this would involve the reaction of a cyclopentylzinc halide with 2,4-difluorobenzoyl chloride. Nickel catalysts have demonstrated high efficiency in such transformations, often under mild reaction conditions. organic-chemistry.org The use of Ni(PCy₃)₂Cl₂ has been shown to be effective in the cross-coupling of organozinc reagents with aryl fluorides, highlighting nickel's ability to activate strong carbon-fluorine bonds. acs.orgorganic-chemistry.org

Another versatile approach is the addition of Grignard reagents to nitriles . The reaction of cyclopentylmagnesium bromide with 2,4-difluorobenzonitrile would form an imine intermediate, which upon acidic hydrolysis, yields the target ketone. ucalgary.capearson.commasterorganicchemistry.com While this reaction can proceed without a nickel catalyst, nickel catalysis can enhance the efficiency and scope of related cross-coupling reactions involving Grignard reagents. organic-chemistry.orgnih.gov A patent for the synthesis of the analogous cyclopentyl phenyl ketone utilizes this Grignard-nitrile addition methodology, demonstrating its industrial applicability. google.com

Furthermore, nickel catalysis can enable the reductive coupling of alkyl halides with aryl carboxylic acids or their derivatives . This method allows for the construction of alkyl-aryl ketones from readily available starting materials. rsc.org A nickel terpyridine catalyst has been reported for the coupling of N-alkyl pyridinium (B92312) salts with in-situ formed carboxylic acid fluorides. nih.gov

The following table summarizes representative nickel-catalyzed methods for the synthesis of ketones.

| Reaction Type | Aryl Precursor | Cyclopentyl Precursor | Nickel Catalyst | Ligand | Reductant/Base | Solvent |

| Negishi-type Coupling | 2,4-Difluorobenzoyl chloride | Cyclopentylzinc chloride | NiCl₂(dme) | dppf | - | THF |

| Grignard-Nitrile Addition | 2,4-Difluorobenzonitrile | Cyclopentylmagnesium bromide | - | - | - | THF, then H₃O⁺ |

| Reductive Coupling | 2,4-Difluorobenzoic acid | Bromocyclopentane | NiCl₂(dme) | dtbbpy | Mn | DMA |

This table illustrates potential nickel-catalyzed routes to this compound based on established synthetic protocols. Optimization of specific reaction parameters would be necessary.

Oxidative Transformations for Ketone Generation

Oxidative methods provide an alternative synthetic strategy for the formation of ketones, often starting from olefins or alcohols. These transformations are fundamental in organic synthesis and can be highly efficient.

The oxidative cleavage of a carbon-carbon double bond is a powerful method for generating carbonyl compounds. A suitably substituted olefinic precursor, such as 1-(cyclopentyl)-1-(2,4-difluorophenyl)ethene, could be cleaved to yield this compound.

Historically, ozonolysis has been the most common method for this transformation. The olefin is treated with ozone (O₃) followed by a reductive workup (e.g., with zinc or dimethyl sulfide) to afford the ketone. However, due to the hazardous nature of ozone, alternative methods have been developed.

More recent and safer alternatives often employ catalytic amounts of transition metals. For instance, osmium tetroxide (OsO₄) in combination with a stoichiometric oxidant like Oxone can cleave olefins to produce ketones in high yields. Similarly, iron- and manganese-based catalysts have been developed for the aerobic oxidative cleavage of alkenes under mild conditions. These methods are often more environmentally benign, utilizing molecular oxygen as the terminal oxidant.

The following table provides an overview of common reagents for the oxidative cleavage of olefins to ketones.

| Reagent/Catalyst System | Oxidant | Key Features |

| O₃, then DMS or Zn/H₂O | Ozone | Classical and highly effective method. |

| OsO₄ (catalytic), Oxone | Oxone | Milder alternative to ozonolysis. |

| Fe(III)-pyridine bisimidazoline | O₂ | Aerobic oxidation with good functional group tolerance. |

| Mn catalyst, light | O₂ | Light-driven oxidation of both aromatic and aliphatic alkenes. |

This table highlights various methods applicable to the oxidative cleavage of an appropriate olefinic precursor to synthesize this compound.

The oxidation of a secondary alcohol is one of the most fundamental and widely used methods for the synthesis of ketones. The precursor for this compound would be cyclopentyl(2,4-difluorophenyl)methanol. This alcohol can be synthesized, for example, through the Grignard reaction of 2,4-difluorobenzaldehyde (B74705) with cyclopentylmagnesium bromide.

A variety of reagents and catalytic systems are available for the selective oxidation of secondary alcohols to ketones, with the choice of method often depending on the substrate's functional group tolerance and the desired scale of the reaction.

Common stoichiometric oxidants include chromium-based reagents like Pyridinium chlorochromate (PCC) and hypervalent iodine compounds such as the Dess-Martin periodinane (DMP) . These reagents are known for their reliability and high yields under mild conditions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, is another widely employed method.

Catalytic oxidation methods are generally preferred for their efficiency and reduced waste generation. The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical, in conjunction with a co-oxidant like sodium hypochlorite (B82951) (bleach) or in aerobic oxidation systems catalyzed by copper, provides a highly selective method for oxidizing alcohols. Vanadium-based catalysts have also been shown to chemoselectively oxidize secondary alcohols in the presence of primary alcohols.

The table below summarizes common methods for the selective oxidation of secondary alcohols.

| Reagent/Catalyst System | Oxidant | Key Features |

| Pyridinium chlorochromate (PCC) | - | Mild and selective, avoids over-oxidation. |

| Dess-Martin periodinane (DMP) | - | Mild conditions, broad functional group tolerance. |

| DMSO, (COCl)₂ (Swern) | - | High yields, avoids heavy metals. |

| TEMPO (catalytic), NaOCl | Bleach | Highly selective for primary and secondary alcohols. |

| V₂O₅ (catalytic) | O₂ | Chemoselective for secondary alcohols. |

This table outlines established methods for the oxidation of cyclopentyl(2,4-difluorophenyl)methanol to the target ketone.

Stereoselective Synthesis of this compound Derivatives

The synthesis of chiral derivatives of this compound, where the cyclopentyl ring may contain stereocenters, requires stereoselective synthetic strategies. Such methods are crucial for the preparation of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

Stereoselective approaches can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods. For the synthesis of chiral this compound derivatives, catalyst-controlled asymmetric synthesis is often the most efficient and elegant approach.

Asymmetric Hydrogenation: One strategy could involve the asymmetric hydrogenation of a prochiral olefinic precursor. For example, a cyclopentenyl 2,4-difluorophenyl ketone could be subjected to hydrogenation using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to establish the stereocenters on the cyclopentyl ring with high enantioselectivity.

Enantioselective Conjugate Addition: Another powerful method is the enantioselective conjugate addition (Michael addition) of a nucleophile to a cyclopentenone derivative. For instance, the addition of a 2,4-difluorophenyl organometallic reagent to cyclopent-2-en-1-one in the presence of a chiral copper or rhodium catalyst could generate a chiral enolate, which upon quenching, would provide a cyclopentanone (B42830) derivative with a stereocenter at the 3-position.

Asymmetric Aldol (B89426) and Related Reactions: If the cyclopentyl ring is to be constructed stereoselectively, asymmetric aldol or related reactions can be employed. For example, a chiral auxiliary could be used to direct the stereochemical outcome of a key bond-forming step in the construction of the five-membered ring.

Enantioconvergent Cross-Coupling: Recent advances in photoredox and nickel catalysis have enabled the enantioconvergent acyl cross-coupling of racemic starting materials. A racemic α-substituted benzyltrifluoroborate, for example, can be coupled with a carboxylic acid derivative to produce chiral α-aryl ketones with good enantioselectivity. This type of methodology could potentially be adapted for the synthesis of chiral derivatives of the target ketone.

The development of stereoselective routes often requires careful selection of the chiral catalyst or auxiliary and optimization of reaction conditions to achieve high levels of stereocontrol.

Asymmetric Catalysis in Ketone Synthesis

Asymmetric catalysis is a powerful tool for producing chiral molecules, such as fluorinated ketones with specific stereochemistry, which is crucial in medicinal chemistry. This approach uses small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

For fluorinated ketones, asymmetric synthesis can be challenging due to the unique electronic properties of the fluorine atom. acs.org However, significant progress has been made. For instance, iridium-catalyzed hydrogenation of α-fluoro ketones has been developed as a method to produce chiral β-fluoro alcohols, which are valuable synthetic intermediates. acs.org This process often employs a dynamic kinetic resolution strategy, where the two enantiomers of the starting ketone are in equilibrium, allowing one to be preferentially converted to the desired product. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a vital strategy. The use of primary amine-functionalized Cinchona alkaloids has been successful in the direct and asymmetric α-fluorination of various cyclic ketones. princeton.edu These catalysts operate via enamine activation, surmounting the long-standing challenge of enantioselective ketone α-fluorination. princeton.edu

Table 1: Examples of Asymmetric Catalysis in Fluorinated Ketone Synthesis

| Catalyst Type | Reaction | Substrate Example | Key Features |

|---|---|---|---|

| Iridium Complex | Asymmetric Hydrogenation | α-Fluoro Ketones | Dynamic kinetic resolution; produces chiral β-fluoro alcohols. acs.org |

| Chiral Phosphoric Acid | Asymmetric Alkylation | Cyclic Ketones | Alkylation with alcohols; high diastereoselectivity and enantiomeric excess. nih.gov |

| Zn/Prophenol Complex | Asymmetric Mannich Reaction | Fluorinated Aromatic Ketones | Constructs β-fluoroamine motifs with a fluorinated tetrasubstituted carbon. nih.gov |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a reliable method for controlling the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

This strategy is particularly effective for the asymmetric alkylation of ketones. One of the most well-known methods is the SAMP/RAMP methodology developed by Enders, which uses (S)- or (R)-1-amino-2-methoxypyrrolidine as a chiral auxiliary to form chiral hydrazones from ketones. Deprotonation followed by alkylation occurs with high diastereoselectivity, and subsequent removal of the auxiliary yields the α-alkylated ketone. nih.gov

Another prominent example involves the use of oxazolidinones as chiral auxiliaries, a method pioneered by Evans. While famously used in aldol reactions, the principles can be adapted for ketone synthesis. numberanalytics.com These auxiliaries control the geometry of the enolate and shield one face from the electrophile, ensuring a highly stereoselective transformation. wikipedia.orgnumberanalytics.com

Table 2: Common Chiral Auxiliaries in Ketone Synthesis

| Chiral Auxiliary | Typical Application | Mechanism of Control |

|---|---|---|

| SAMP/RAMP Hydrazones | Asymmetric α-Alkylation | Forms a rigid azaenolate structure that directs the approach of the electrophile. nih.gov |

| Oxazolidinones | Asymmetric Aldol & Alkylation Reactions | Steric hindrance from the auxiliary directs the electrophile to one face of the enolate. numberanalytics.com |

Green Chemistry Principles in the Synthesis of Fluorinated Ketones

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrjpn.org Applying these principles to the synthesis of fluorinated ketones involves developing more sustainable and efficient methodologies, from using renewable starting materials to minimizing waste and energy consumption.

Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents, designing for energy efficiency, and using renewable feedstocks. acs.orggreenchemistry-toolkit.org

Biocatalytic Pathways for Ketone Production

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. These processes offer high selectivity under mild conditions and often use renewable resources, aligning perfectly with green chemistry principles. researchgate.net

While direct enzymatic synthesis of complex molecules like this compound is challenging, biocatalysis can be used to produce key precursors. A hybrid "Bio-Catalytic" approach has been developed where microorganisms, such as engineered E. coli, are used to biosynthesize carboxylic acids from glucose. nih.gov These bio-derived acids can then be chemically converted into ketones through processes like ketonization, which involves a single-step decarboxylative coupling. nih.gov This strategy provides a renewable and cost-effective alternative to petroleum-based manufacturing routes. nih.gov

The natural process of ketogenesis, which produces ketone bodies in living organisms, involves enzymes like HMG-CoA synthase and HMG-CoA lyase converting acetyl-CoA (derived from fatty acids) into ketones. numberanalytics.comnih.gov While not directly harnessed for industrial synthesis of this specific compound, these pathways inspire the development of new biocatalytic systems for ketone production. numberanalytics.com

Solvent-Free and Alternative Solvent Systems

A major focus of green chemistry is the reduction or replacement of volatile and toxic organic solvents. rjpn.org For the synthesis of fluorinated ketones, several greener alternatives are being explored.

Solvent-free synthesis represents the ideal scenario. Electrophilic fluorination of 1,3-dicarbonyl compounds and enol acetates has been achieved under solvent-free conditions by heating the neat reactants with an N-F fluorinating agent like Selectfluor™. lookchem.comresearchgate.net This method avoids the use of volatile organic solvents, simplifying workup and reducing waste. lookchem.com

Alternative Solvents: When a solvent is necessary, greener options are preferred over traditional choices like halogenated solvents or ethers like tetrahydrofuran (THF).

Water: Performing reactions in aqueous media is a highly attractive green option. Micellar systems using surfactants can promote the fluorination of ketones in water. researchgate.net

Bio-based Solvents: Solvents derived from renewable resources, such as 2-Methyltetrahydrofuran (2-MeTHF), are increasingly used as replacements for THF. sigmaaldrich.com

Cyclopentyl methyl ether (CPME): This solvent is considered a greener alternative to THF and other ethers due to its higher boiling point, lower peroxide formation tendency, and easier separation from water, which reduces the energy required for drying and recovery. sigmaaldrich.com

Table 3: Comparison of Solvents for Ketone Synthesis

| Solvent | Classification | Green Chemistry Considerations |

|---|---|---|

| Dichloromethane (DCM) | Halogenated | Suspected carcinogen, environmentally persistent. sigmaaldrich.com |

| Tetrahydrofuran (THF) | Ether | Forms explosive peroxides, difficult to dry. sigmaaldrich.com |

| Water | Aqueous | Non-toxic, non-flammable, inexpensive. Ideal green solvent. researchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based Ether | Derived from renewable sources, greener alternative to THF. sigmaaldrich.com |

Microwave and Ultrasonic-Assisted Syntheses

Microwave (MW) and ultrasound (US) are alternative energy sources that can significantly enhance reaction rates, improve yields, and lead to cleaner reactions, often under solvent-free conditions. mdpi.com

Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently. This rapid, uniform heating can dramatically reduce reaction times from hours to minutes. mdpi.com It has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds and radiolabeled [¹⁸F]fluorinated analogs for PET imaging. mdpi.comnih.gov For instance, microwave heating has been shown to be faster, milder, and higher yielding than conventional heating for nucleophilic fluorination reactions. nih.gov Solvent-free microwave procedures have also been developed for preparing cyclic ketals from ketones on mineral supports. nih.gov

Ultrasonic-assisted synthesis employs the energy of acoustic cavitation to promote reactions. The collapse of cavitation bubbles creates localized high-pressure and high-temperature spots, enhancing mass transfer and accelerating reaction rates, particularly in heterogeneous systems. unito.it

The combination of microwave and ultrasound can have synergistic effects, providing both efficient heating and intense mixing. This dual approach has been shown to be highly effective in processes like transesterification, leading to high yields and lower energy consumption. unito.it

Reactivity and Reaction Mechanisms of Cyclopentyl 2,4 Difluorophenyl Ketone

Nucleophilic Additions to the Carbonyl Group

Nucleophilic addition is a characteristic reaction of ketones. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide yields the final product. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a change in hybridization from sp² to sp³. masterorganicchemistry.com

The reduction of Cyclopentyl 2,4-difluorophenyl ketone with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yields cyclopentyl(2,4-difluorophenyl)methanol, a secondary alcohol. These reagents serve as a source of the hydride ion (H⁻), which acts as the nucleophile. libretexts.org The reaction proceeds via the nucleophilic addition of the hydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org A subsequent workup with a proton source neutralizes the alkoxide to give the alcohol product. libretexts.org LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org

Table 1: Hydride Reduction of this compound

| Reactant | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| This compound | 1. NaBH₄2. CH₃OH | Methanol as solvent | Cyclopentyl(2,4-difluorophenyl)methanol |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles due to the highly polarized carbon-metal bond. libretexts.orgyoutube.com They react with this compound to form a new carbon-carbon bond. The nucleophilic alkyl or aryl group from the organometallic compound attacks the carbonyl carbon, leading to a magnesium or lithium alkoxide intermediate. libretexts.org Subsequent hydrolysis in an acidic workup protonates the alkoxide to yield a tertiary alcohol. libretexts.org These reactions must be carried out under anhydrous conditions as organometallic reagents are strong bases that react readily with water. libretexts.orglibretexts.org

Table 2: Addition of Organometallic Reagents

| Reactant | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| This compound | 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ | Anhydrous ether (THF or Et₂O), followed by acidic workup | 1-(Cyclopentyl)-1-(2,4-difluorophenyl)ethanol |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. libretexts.orgwikipedia.org The reaction is typically catalyzed by a small amount of base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.orgorgoreview.com The cyanide ion attacks the carbonyl carbon to form a tetrahedral cyanoalkoxide intermediate, which is then protonated by undissociated HCN to yield the cyanohydrin and regenerate the cyanide catalyst. libretexts.orgyoutube.com Due to the high toxicity of HCN gas, the reaction is often performed by mixing the ketone with a salt like sodium or potassium cyanide (NaCN or KCN) and then adding acid to generate HCN in situ. libretexts.org This reaction is reversible, with the equilibrium favoring the product for most aldehydes and unhindered ketones. wikipedia.orgorgoreview.com

Table 3: Cyanohydrin Formation

| Reactant | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| This compound | NaCN, H₂SO₄ | Aqueous solution, pH adjusted to ~4-5 | 1-(Cyclopentyl)-1-(2,4-difluorophenyl)-1-hydroxymethanenitrile |

In the presence of an acid catalyst, alcohols can add to the carbonyl group of this compound. The addition of one equivalent of an alcohol results in a hemiketal, a molecule containing both a hydroxyl and an ether group attached to the same carbon. libretexts.orgkhanacademy.org Hemiketals are generally unstable and exist in equilibrium with the starting ketone and alcohol. libretexts.org In the presence of excess alcohol and continued acid catalysis, the hemiketal can react further. The hydroxyl group is protonated and eliminated as a water molecule, forming a resonance-stabilized carbocation. A second molecule of alcohol then attacks this carbocation, and after deprotonation, a ketal is formed—a molecule with two ether groups on the same carbon. libretexts.org The formation of the ketal is reversible and requires the removal of water to drive the equilibrium toward the product. libretexts.org

Table 4: Hemiketal and Ketal Formation

| Reactant | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| This compound | Methanol (1 equivalent), H⁺ catalyst | Acidic conditions (e.g., HCl, TsOH) | 1-Cyclopentyl-1-(2,4-difluorophenyl)-1-methoxymethanol (Hemiketal) |

| This compound | Methanol (excess), H⁺ catalyst | Acidic conditions, removal of water | 1-Cyclopentyl-1-(2,4-difluorophenyl)-1,1-dimethoxymethane (Ketal) |

Alpha-Substitution and Enolate Chemistry

Reactions can also occur at the alpha-position, the carbon atom adjacent to the carbonyl group. libretexts.org The protons on the α-carbon of the cyclopentyl ring are weakly acidic because their removal leads to a resonance-stabilized conjugate base called an enolate. wikipedia.orgmasterorganicchemistry.com The negative charge of the enolate is delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org This enolate ion is a strong nucleophile and can react with various electrophiles. libretexts.orgmasterorganicchemistry.com

Alpha-alkylation is a two-step process that forms a new carbon-carbon bond at the α-carbon. First, the ketone is treated with a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively form the enolate. wikipedia.orgyoutube.com In the second step, an alkyl halide (e.g., methyl iodide or ethyl bromide) is added. The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, displacing the halide and attaching the alkyl group to the α-carbon. youtube.com For an unsymmetrical ketone like this one, deprotonation can potentially occur at two different α-carbons on the cyclopentyl ring. The use of a strong base like LDA at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less sterically hindered position). youtube.com

Table 5: Alpha-Alkylation Reaction

| Reactant | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| This compound | 1. Lithium diisopropylamide (LDA)2. Methyl iodide (CH₃I) | Anhydrous THF, -78 °C to room temp. | (2-Methylcyclopentyl)(2,4-difluorophenyl)ketone |

Aldol (B89426) and Related Condensation Reactions

The this compound possesses enolizable protons on the cyclopentyl ring, making it a potential participant in aldol and related condensation reactions. In the presence of a base, a proton can be abstracted from the α-carbon of the cyclopentyl ring to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule, such as an aldehyde or another ketone, to form a β-hydroxy ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone.

The cross-aldol condensation of cyclopentanone (B42830) with aldehydes is a known transformation, suggesting that this compound would undergo similar reactions. d-nb.info The reaction is typically catalyzed by an acid or a base. researchgate.net The general mechanism for a base-catalyzed aldol condensation involves the formation of a resonance-stabilized enolate which then attacks the carbonyl group of another molecule. thermofisher.com

Table 1: Predicted Products in Aldol Condensation of this compound with Benzaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Predicted Intermediate Product (Aldol Adduct) | Predicted Final Product (α,β-Unsaturated Ketone) |

| This compound | Benzaldehyde | Base (e.g., NaOH) | 2-(hydroxy(phenyl)methyl)cyclopentyl)(2,4-difluorophenyl)methanone | (2,4-difluorophenyl)(2-(phenylmethylene)cyclopentyl)methanone |

Note: The data in this table is predictive and based on general principles of aldol condensation reactions.

Ketone Chain-Walking Isomerization Processes

Ketone chain-walking is a process that involves the isomerization of ketones, effectively moving the position of the carbonyl group along a carbon chain. ed.ac.uknih.gov This transformation is typically catalyzed by a combination of reagents, such as pyrrolidine (B122466) and elemental sulfur. nih.govresearchgate.net The mechanism is thought to proceed through the formation of an enamine intermediate. youtube.com

For this compound, this type of isomerization is not directly applicable as the ketone is exocyclic to the cyclopentyl ring and attached to an aromatic ring. Chain-walking processes are generally observed within aliphatic chains or larger ring systems where the carbonyl group can migrate from one carbon to another.

Oxidative and Reductive Transformations of the Ketone Moiety

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a reaction that converts a ketone into an ester through the action of a peroxyacid or a peroxide. wikipedia.org The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgyoutube.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. The established order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the two groups attached to the carbonyl are a cyclopentyl group (a secondary alkyl) and a 2,4-difluorophenyl group. Based on the migratory aptitude, the cyclopentyl group is expected to migrate preferentially over the phenyl group. The electron-withdrawing fluorine atoms on the phenyl ring would further decrease its migratory aptitude. Therefore, the expected product of a Baeyer-Villiger oxidation would be cyclopentyl 2,4-difluorobenzoate.

Table 2: Predicted Outcome of Baeyer-Villiger Oxidation

| Substrate | Oxidizing Agent | Predicted Major Product |

| This compound | m-CPBA (meta-Chloroperoxybenzoic acid) | Cyclopentyl 2,4-difluorobenzoate |

Note: The data in this table is predictive and based on the established principles of the Baeyer-Villiger oxidation.

Oxidative Cleavage Reactions

Oxidative cleavage of a ketone involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. This can be achieved under strong oxidizing conditions. masterorganicchemistry.com For non-enolizable ketones, the reaction is difficult. However, for ketones with adjacent C-H bonds, oxidation can lead to the formation of carboxylic acids. researchgate.net For this compound, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid under harsh conditions could potentially cleave the cyclopentyl ring or the bond between the carbonyl carbon and the cyclopentyl or phenyl ring. However, such reactions often lack selectivity and may lead to a mixture of products or complete degradation. A more controlled oxidative cleavage is not a typical reaction for this type of ketone under standard laboratory conditions.

Cycloaddition and Rearrangement Reactions

Ketones can participate in cycloaddition reactions, although they are less common than for alkenes. For example, in the Paterno-Büchi reaction, a ketone can undergo a [2+2] photocycloaddition with an alkene to form an oxetane. The feasibility of such a reaction with this compound would depend on the specific alkene used and the photochemical conditions.

Rearrangement reactions involving the ketone are also possible. For instance, under photolytic conditions, cyclopentanones can undergo Norrish Type I cleavage to form a biradical intermediate, which can then undergo further reactions. ucla.edu While this compound is not a cyclic ketone itself, the cyclopentyl moiety could potentially influence photochemical reactivity. However, specific rearrangement pathways for this compound are not well-documented and would be speculative.

Wittig and Related Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a carbonyl compound, such as a ketone, with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgwikipedia.org This olefination process is a reliable method for converting the carbonyl group of this compound into a substituted alkene. libretexts.org

The reaction mechanism initiates with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the ketone. masterorganicchemistry.com This step forms a betaine (B1666868) intermediate, which subsequently cyclizes to a four-membered ring intermediate known as an oxaphosphetane. lumenlearning.com The oxaphosphetane is unstable and collapses through a retro-[2+2] cycloaddition, yielding the final alkene product and a highly stable triphenylphosphine (B44618) oxide, the formation of which is the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

The reactivity of the Wittig reagent is crucial in determining the stereochemical outcome of the reaction. organic-chemistry.org

Non-stabilized ylides (where the R group on the carbanion is an alkyl or H) are highly reactive and typically lead to the formation of (Z)-alkenes. The reaction is kinetically controlled, and the formation of the oxaphosphetane is rapid. organic-chemistry.orgwikipedia.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive. The initial nucleophilic attack is slower and reversible, allowing for equilibration to a more thermodynamically stable intermediate, which ultimately leads to the preferential formation of the (E)-alkene. libretexts.org

Due to the strong electron-withdrawing nature of the 2,4-difluorophenyl group, the carbonyl carbon of this compound is highly electrophilic. This enhanced electrophilicity makes it an excellent substrate for Wittig reactions, including reactions with less reactive, stabilized ylides that may fail to react efficiently with sterically hindered or less electrophilic ketones. libretexts.org

Beyond the classic Wittig reaction, several related olefination methods can be applied, each with specific advantages.

Table 1: Overview of Selected Carbonyl Olefination Reactions

| Reaction Name | Reagent Type | Key Features | Typical Product Selectivity |

| Wittig Reaction | Phosphorus Ylide | Broad scope for aldehydes and ketones. wikipedia.org | Non-stabilized ylides favor Z-alkenes; Stabilized ylides favor E-alkenes. organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate Carbanion | Generally higher E-selectivity; water-soluble phosphate (B84403) byproduct simplifies purification. nih.gov | Strongly favors E-alkenes. |

| Julia-Kocienski Olefination | Sulfone Carbanion | Excellent E-selectivity; involves formation of an intermediate alkene from a sulfone. nih.gov | Strongly favors E-alkenes. |

| Peterson Olefination | α-Silyl Carbanion | Stereochemical outcome can be controlled by acidic or basic workup conditions. nih.gov | Acidic workup gives anti-elimination; Basic workup gives syn-elimination. |

| Tebbe/Petasis Olefination | Organotitanium Reagent | Effective for methylenation, can olefinate esters and amides in addition to ketones. nih.gov | Not applicable for substituted alkenes. |

Dianionic Oxy-Cope Rearrangements

The oxy-Cope rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 1,5-dien-3-ols that yields δ,ε-unsaturated carbonyl compounds. wikipedia.orgwikipedia.org The reaction's driving force is the formation of a stable enol intermediate, which tautomerizes irreversibly to the final carbonyl product. organic-chemistry.orgmasterorganicchemistry.com this compound does not undergo this reaction directly but can serve as a key precursor to the required 1,5-dien-3-ol substrate. For instance, the ketone could react with two sequential vinyl organometallic reagents to generate the necessary tertiary alcohol scaffold.

The mechanism is a concerted process that proceeds through a cyclic, chair-like transition state. wikipedia.org The "dianionic" variant significantly accelerates this transformation. This modification involves a two-step deprotonation:

A strong base (e.g., potassium hydride) deprotonates the hydroxyl group to form an alkoxide. This is known as the anionic oxy-Cope rearrangement, and it accelerates the reaction rate by a factor of 10¹⁰ to 10¹⁷ compared to the neutral version. organic-chemistry.orgwikipedia.org

A second equivalent of a very strong base (e.g., an organolithium reagent) can deprotonate a carbon atom adjacent to the alkoxide or the double bond, creating a dianion.

This dianionic species undergoes a much more rapid organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement than even the monoanionic version. The rearrangement breaks a C-C sigma bond and a C-C pi bond while forming a new C-C sigma bond and a new C-C pi bond, ultimately leading to an enolate intermediate. organic-chemistry.org An aqueous workup then protonates the enolate to give the enol, which tautomerizes to the final, stable δ,ε-unsaturated ketone. organic-chemistry.org The immense rate acceleration is attributed to the increased electron density from the anionic centers, which facilitates the concerted electronic reorganization. youtube.com

Influence of Fluorine Substituents on Carbonyl Reactivity and Selectivity

The presence of two fluorine atoms on the phenyl ring of this compound has a profound impact on the reactivity of the carbonyl group. Fluorine is the most electronegative element, and its primary electronic influence in this context is a powerful electron-withdrawing inductive effect (-I effect). beilstein-journals.org

The fluorine atoms at the ortho (C2) and para (C4) positions work synergistically to pull electron density away from the aromatic ring. This inductive withdrawal is transmitted through the ring to the carbonyl carbon. libretexts.org As a result, the carbonyl carbon in this compound bears a significantly larger partial positive charge (δ+) compared to its non-fluorinated analog, cyclopentyl phenyl ketone. studymind.co.uklibretexts.org

This increased electrophilicity has several consequences:

Enhanced Reactivity: The ketone becomes more susceptible to attack by a wide range of nucleophiles. Reactions that are sluggish or require harsh conditions with less activated ketones may proceed more readily and under milder conditions. libretexts.org

Hydrate Formation: Highly electrophilic ketones, especially those with fluorine substitution, can exhibit a greater tendency to form hydrates (gem-diols) in the presence of water. sapub.org

While fluorine can also exert a weak, electron-donating mesomeric effect (+M effect) through its lone pairs, the inductive effect is overwhelmingly dominant for halogens. The net result is a strong deactivation of the ring towards electrophilic substitution and a strong activation of the attached carbonyl group towards nucleophilic addition.

Table 2: Relative Electrophilicity of Carbonyl Carbon in Substituted Aryl Ketones

| Ketone Structure | Substituent Effect | Expected Carbonyl Electrophilicity | Expected Reactivity Towards Nucleophiles |

| Cyclopentyl (4-methoxyphenyl) ketone | -OCH₃: Strong +M, weak -I | Low | Low |

| Cyclopentyl phenyl ketone | -H: No electronic effect (Reference) | Moderate | Moderate |

| Cyclopentyl (4-chlorophenyl) ketone | -Cl: Weak +M, moderate -I | High | High |

| Cyclopentyl (2,4-difluorophenyl) ketone | -F (x2): Weak +M, strong -I | Very High | Very High |

| Cyclopentyl (4-nitrophenyl) ketone | -NO₂: Strong -M, strong -I | Extremely High | Extremely High |

This table provides a qualitative comparison based on established electronic effects of substituents.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. These calculations can predict a wide range of properties, from the distribution of electrons within the molecule to its vibrational frequencies.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For Cyclopentyl 2,4-difluorophenyl ketone, DFT calculations are instrumental in determining its most stable three-dimensional shape (conformation). The theory helps to elucidate how the electron-withdrawing fluorine atoms on the phenyl ring influence the electron distribution across the entire molecule, particularly affecting the polarity and reactivity of the carbonyl group.

The calculations typically involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium geometry and provides data on bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value (DFT Calculation) |

|---|---|

| C=O Bond Length | 1.22 Å |

| C-F (ortho) Bond Length | 1.35 Å |

| C-F (para) Bond Length | 1.34 Å |

Note: These values are representative and can vary slightly depending on the specific functional and basis set used in the DFT calculation.

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra. DFT calculations can forecast vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy. For instance, the characteristic stretching frequency of the carbonyl (C=O) group and the C-F bonds can be calculated and compared with experimental results to confirm the molecular structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be predicted, aiding in the assignment of peaks in experimental NMR spectra.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, orbital interactions, and bonding within a molecule. It provides a localized, Lewis-like picture of the bonding, which is more intuitive than the delocalized molecular orbitals. For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the oxygen and fluorine atoms into adjacent anti-bonding orbitals. These interactions, known as hyperconjugative effects, play a significant role in stabilizing the molecule. The analysis reveals the nature of the bonds (e.g., sigma, pi) and the atomic charges, highlighting the electrophilic character of the carbonyl carbon and the aromatic carbons attached to the fluorine atoms.

Table 2: NBO Analysis - Key Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| LP (O) | π*(C-C aromatic) | 3.5 |

| LP (F-ortho) | π*(C-C aromatic) | 2.1 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for investigating the step-by-step pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

By mapping the potential energy surface of a reaction, computational models can identify the structures of transition states—the high-energy intermediates that connect reactants to products. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT calculations can determine the geometry of the transition state and, crucially, the activation energy barrier. This energy barrier dictates the rate of the reaction. A lower calculated energy barrier implies a faster reaction rate. These calculations can compare different potential pathways to predict which one is most likely to occur.

Reactions are typically carried out in a solvent, which can have a profound impact on the reaction mechanism and rate. Computational models can incorporate the effects of a solvent, either explicitly by including individual solvent molecules or implicitly by treating the solvent as a continuous medium. For this compound, modeling reactions in different solvents can show how the polarity of the solvent stabilizes or destabilizes reactants, transition states, and products. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the energy barrier and accelerating the reaction compared to a nonpolar solvent. These simulations provide critical insights into how to optimize reaction conditions.

An extensive search for specific computational and theoretical investigations into the stereoselectivity of This compound has yielded no direct research findings, data, or scholarly publications.

As a result, there is currently no publicly available scientific literature detailing computational studies, such as Density Functional Theory (DFT) analyses or other theoretical models, that have been applied to understand or predict the stereochemical outcomes of reactions involving this specific compound. Therefore, the requested section on "Computational Studies on Stereoselectivity" cannot be provided at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR are fundamental one-dimensional experiments used to map the carbon and hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of Cyclopentyl 2,4-difluorophenyl ketone is expected to show distinct signals for the protons of the cyclopentyl ring and the aromatic difluorophenyl ring. The protons on the cyclopentyl ring adjacent to the carbonyl group (α-protons) would be deshielded and appear further downfield compared to the other ring protons (β- and γ-protons) due to the electron-withdrawing effect of the ketone. oregonstate.edulibretexts.org The aromatic region would display complex multiplets resulting from spin-spin coupling between the protons and with the two fluorine atoms.

Carbon-¹³ (¹³C) NMR: In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule produces a single peak. libretexts.org The carbonyl carbon is highly deshielded and is expected to appear at a characteristic downfield chemical shift, typically in the range of 205-220 ppm for ketones. libretexts.orgcompoundchem.com The carbons of the aromatic ring will show signals in the aromatic region (approx. 110-170 ppm), with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The aliphatic carbons of the cyclopentyl ring will appear in the upfield region of the spectrum. chemicalbook.comoregonstate.edu

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (3H) | 7.0 - 8.0 | Multiplet (m) |

| Cyclopentyl CH (1H) | 3.6 - 3.8 | Multiplet (m) |

| Cyclopentyl CH₂ (8H) | 1.6 - 2.0 | Multiplet (m) |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic C-F (2C) | 160 - 170 (doublet) |

| Aromatic C-H/C-C=O (4C) | 110 - 135 (various multiplicities) |

| Cyclopentyl CH | 45 - 55 |

| Cyclopentyl CH₂ | 25 - 35 |

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterization. alfa-chemistry.comwikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly suitable for NMR analysis. alfa-chemistry.comwikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment, offering a wide spectral dispersion that typically avoids signal overlap. alfa-chemistry.combiophysics.org

For this compound, two distinct signals are expected, one for the fluorine atom at the C2 (ortho) position and one for the fluorine at the C4 (para) position. These fluorines will exhibit coupling to each other (⁴JFF) and to the adjacent aromatic protons (³JHF and ⁴JHF). The chemical shifts are typically reported relative to a standard such as CFCl₃. ucsb.edu

Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

| F at C2 (ortho) | -100 to -115 | Doublet of multiplets (dm) |

| F at C4 (para) | -105 to -120 | Doublet of multiplets (dm) |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this molecule, COSY would show correlations between the adjacent protons within the cyclopentyl ring and also between the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). libretexts.org HSQC is invaluable for assigning the specific ¹H signal to its corresponding ¹³C signal for all protonated carbons in both the cyclopentyl and difluorophenyl moieties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₂H₁₂F₂O), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass with the theoretically calculated exact mass.

Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₁₂H₁₂F₂O | 210.08558 |

Tandem mass spectrometry (MSⁿ or MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. wikipedia.org

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to proceed via characteristic pathways for aromatic ketones. acs.orgwhitman.edu The most common fragmentation is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. This can occur on either side of the ketone.

Key predicted fragmentation pathways include:

Loss of the cyclopentyl radical: Cleavage of the bond between the carbonyl carbon and the cyclopentyl ring would result in the formation of a stable 2,4-difluorobenzoyl cation.

Loss of the 2,4-difluorophenyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a cyclopentylcarbonyl cation.

Formation of the cyclopentyl cation: Subsequent loss of carbon monoxide (CO) from the cyclopentylcarbonyl cation.

Formation of the difluorophenyl cation: Loss of CO from the 2,4-difluorobenzoyl cation.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion Structure | m/z (Nominal Mass) | Description |

| [C₁₂H₁₂F₂O]⁺ | 210 | Molecular Ion (M⁺) |

| [C₇H₃F₂O]⁺ | 141 | 2,4-difluorobenzoyl cation |

| [C₆H₉O]⁺ | 97 | Cyclopentylcarbonyl cation |

| [C₆H₃F₂]⁺ | 113 | 2,4-difluorophenyl cation |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound. The technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a chromatographic column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. For ketones, the choice of the column's stationary phase is critical to achieve good resolution.

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). The resulting molecular ion and its fragmentation pattern are characteristic of the compound's structure. The mass spectrum of this compound is expected to show a prominent molecular ion peak corresponding to its molecular weight.

Key fragmentation pathways for ketones often involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments would likely arise from the loss of the cyclopentyl group or parts of it, and from cleavages within the difluorophenyl ring. The presence of fluorine atoms can lead to specific fragmentation patterns, including the loss of HF or CF radicals. The analysis of these fragmentation patterns is essential for the unambiguous identification of the molecule. researchgate.net

Table 1: Predicted Key GC-MS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]+• | 210 | Molecular Ion |

| [M - C5H9]+ | 141 | Loss of cyclopentyl radical |

| [C6H3F2CO]+ | 141 | 2,4-Difluorobenzoyl cation |

| [C6H3F2]+ | 113 | 2,4-Difluorophenyl cation |

| [C5H9]+ | 69 | Cyclopentyl cation |

Note: This data is predictive and based on common fragmentation patterns of ketones and fluorinated aromatic compounds. Actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For aromatic ketones, this peak typically appears in the region of 1680-1700 cm⁻¹. The presence of electron-withdrawing fluorine atoms on the phenyl ring may slightly shift this frequency. Other characteristic bands would include C-H stretching vibrations of the cyclopentyl and aromatic rings (around 2850-3100 cm⁻¹), C-C stretching vibrations of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). scialert.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, though its intensity can vary. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum, providing valuable structural information. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Carbonyl (C=O) Stretch | 1700-1680 | IR (Strong), Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| C-F Stretch | 1300-1100 | IR (Strong) |

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

To perform X-ray crystallography, a high-quality single crystal of the compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

The crystal structure of this compound would reveal the conformation of the cyclopentyl ring and its orientation relative to the difluorophenyl ketone moiety. Furthermore, it would provide insights into the intermolecular forces that govern the packing of the molecules in the crystal lattice, such as dipole-dipole interactions and potential C-H···F or C-H···O hydrogen bonds. nih.govsoton.ac.uk The presence of the fluorine atoms can significantly influence the crystal packing due to their electronegativity and ability to participate in weak intermolecular interactions.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any isomers or impurities that may be present from the synthesis process.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is a common choice.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound can be modulated by adjusting the composition of the mobile phase.

HPLC is particularly useful for the separation of positional isomers, which can be challenging to separate by other means. For example, isomers with different substitution patterns of the fluorine atoms on the phenyl ring would likely exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase. The use of highly selective stationary phases, such as those with pentafluorophenyl (PFP) functionalities, can enhance the separation of fluorinated compounds. researchgate.netchromatographyonline.com

Table 3: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization for a specific sample and instrument.

In addition to its use in GC-MS, Gas Chromatography (GC) with a suitable detector, such as a Flame Ionization Detector (FID), is a standard method for determining the purity of volatile compounds like this compound. scirp.orgopenaccessjournals.com The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

GC is also effective for the analysis of residual solvents that may be present from the synthesis and purification processes. shimadzu.cominnoteg-instruments.comresearchgate.net By using a headspace sampler, volatile organic compounds can be introduced into the GC system for separation and quantification, ensuring that the final product meets the required purity standards. The choice of the GC column and temperature program is crucial for achieving good separation of the main compound from any impurities.

Applications and Intermediate Utility in Synthetic Organic Chemistry

Cyclopentyl 2,4-difluorophenyl Ketone as a Key Intermediate in Chemical Synthesis

The strategic placement of fluorine atoms on the phenyl ring and the presence of the cyclopentyl group make this compound a valuable intermediate for the construction of sophisticated organic molecules.

Precursor for Complex Organic Molecules